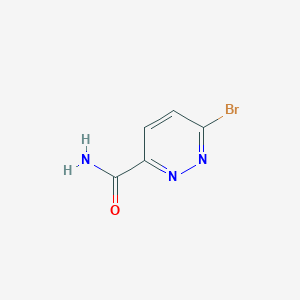

6-Bromopyridazine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

6-bromopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJGGXARGBIMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Approaches for 6 Bromopyridazine 3 Carboxamide

Strategic Approaches to Pyridazine (B1198779) Ring Synthesis with Bromine Substitution

The formation of the pyridazine ring, particularly one bearing a bromine substituent, is a critical phase in the synthesis of the target compound. This can be achieved through various strategic approaches, including cycloaddition reactions and ring-forming condensations.

Cycloaddition reactions are powerful tools for constructing heterocyclic rings. The Inverse Electron Demand Diels-Alder (IEDDA) reaction is particularly effective for synthesizing the pyridazine core. nih.gov This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. nih.govoup.com The process generally proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a small molecule, like nitrogen, to form a dihydropyridazine (B8628806) intermediate, which then aromatizes to the pyridazine product. nih.gov

The versatility of the IEDDA reaction allows for the synthesis of a wide range of substituted pyridazines. acs.org For instance, the reaction of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers, mediated by a Lewis acid, can produce functionalized pyridazines, including 3-bromo-pyridazines, with a high degree of regiocontrol. organic-chemistry.org Similarly, aza-Diels-Alder reactions between 1,2,3-triazines and 1-propynylamines provide a metal-free, regioselective route to pyridazine derivatives under neutral conditions. organic-chemistry.org The choice of reactants and reaction conditions, such as solvent and temperature, can significantly influence the reaction's efficiency and regioselectivity. For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to drastically accelerate the IEDDA reaction between 1,2,4,5-tetrazines and alkynes, leading to high yields of the desired pyridazine product. oup.com

Other cycloaddition strategies, such as [3+2] and [3+3] reactions, have also been employed to create pyridazine-fused heterocyclic systems, further expanding the synthetic toolbox for accessing complex pyridazine structures. nih.gov

A traditional and widely used method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comliberty.edu This approach forms the core N-N bond of the pyridazine ring. The specific substituents on the resulting pyridazine are determined by the nature of the starting dicarbonyl compound.

For the synthesis of 6-bromopyridazine-3-carboxamide, a potential pathway could start from a precursor like mucochloric or mucobromic acid, which are 1,4-dicarbonyl-like structures containing halogen atoms. Reaction with hydrazine would lead to the formation of a halogenated pyridazinone. This pyridazinone can then be further functionalized. For example, 6-(thiophen-2-yl)pyridazin-3(2H)-one can be treated with a brominating agent like phosphorus oxybromide (POBr₃) to introduce a bromine atom, yielding 3-bromo-6-(thiophen-2-yl)pyridazine. mdpi.com

Another approach involves the cyclization of β,γ-unsaturated hydrazones, which can be promoted by copper catalysts to form 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be readily oxidized to the corresponding aromatic pyridazines. organic-chemistry.org The choice of reaction solvent in these cyclizations can be critical; for instance, using acetonitrile (B52724) may favor the formation of the dihydropyridazine, while acetic acid can lead directly to the aromatized pyridazine. organic-chemistry.org

Functional Group Transformations Leading to this compound

Once the brominated pyridazine core is established, subsequent reactions are required to introduce the carboxamide group at the desired position. This typically involves amidation and may require strategic bromination if the bromine atom was not incorporated during the ring synthesis.

The formation of the carboxamide group is a key step in the synthesis of the title compound. This transformation is typically achieved by reacting a pyridazine carboxylic acid or its activated derivative with an amine source. Pyridazine-3-carboxylic acid serves as a direct precursor for this step. sigmaaldrich.com

Standard amidation procedures involve activating the carboxylic acid group to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an equivalent reagent. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com For example, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was successfully carried out by reacting pyrazine (B50134) carboxylic acid with 4-bromo-3-methyl aniline (B41778) using DCC and DMAP. mdpi.com

An alternative is the use of mixed anhydrides, which can be formed by reacting the carboxylic acid with an alkyl chloroformate. google.com Furthermore, organophosphorus-catalyzed methods have been developed for the three-component condensation of a carboxylic acid, an amine, and a pyridine (B92270) N-oxide to directly form 2-amidopyridines, showcasing modern advancements in amide bond formation. nih.gov

If the bromine atom is not introduced during the initial ring formation, a regioselective bromination of the pyridazine scaffold is necessary. The electronic nature of the pyridazine ring, being electron-deficient, influences the position of electrophilic substitution. Direct bromination of pyridazine itself is often challenging and can lead to a mixture of products.

Therefore, strategies to control the regioselectivity are crucial. One approach involves the use of directing groups. For instance, the presence of an activating group on the ring can direct the incoming electrophile to a specific position. Another strategy is halogen-metal exchange. A pre-functionalized pyridazine, such as a chloropyridazine, can undergo a lithium-halogen exchange followed by quenching with a bromine source. Alternatively, selective bromine-magnesium exchange has been demonstrated on substituted pyridazinones. acs.org

Lewis acids can also be employed to direct the regioselectivity of metalation on the pyridazine ring. nih.gov Depending on the Lewis acid used, magnesiation or zincation can be directed to either the C3 or C4 position. Subsequent reaction with an electrophilic bromine source would then install the bromine atom at the desired location. nih.gov Milder brominating agents, such as tetrabutylammonium (B224687) tribromide (TBATB), have been shown to be effective for the regioselective bromination of other nitrogen-containing heterocycles and could potentially be applied to pyridazine systems. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of this compound is critical for its practical application, focusing on improving reaction yields, minimizing side products, and simplifying purification processes. This involves a systematic evaluation of various reaction parameters.

Key parameters for optimization include the choice of solvent, catalyst, base, reaction temperature, and reaction time. For instance, in cross-coupling reactions to functionalize the pyridazine ring, the choice of palladium catalyst and ligands is paramount. mdpi.com In amidation reactions, the selection of the coupling reagent and the base can significantly impact the yield and purity of the product. mdpi.comnih.gov

A study on the C-6 amination of 3-bromoimidazo[1,2-b]pyridazines demonstrated that the yield could be nearly doubled by including a phase transfer catalyst in the presence of a fluoride (B91410) source. researchgate.net The optimization table below, adapted from this study, illustrates how systematic changes in reaction components can drastically affect the outcome.

Table 1: Optimization of Amination Reaction Conditions Adapted from a study on a related heterocyclic system. researchgate.net

| Entry | Fluoride Source (equiv.) | Phase Transfer Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | None | None | DMSO | 44 |

| 2 | CsF (1.0) | None | DMSO | 52 |

| 3 | KF (10.0) | None | DMSO | 76 |

| 4 | CsF (1.0) | BnEt₃NCl (10 mol%) | DMSO | 94 |

Solvent Effects on Synthetic Outcomes

The choice of solvent is a critical parameter in the synthesis of pyridazine derivatives, directly impacting reaction rates, yields, and the purity of the final product. Solvents influence the solubility of reactants and intermediates, stabilize transition states, and can participate in the reaction mechanism.

In the synthesis of related carboxamides and their precursors, both polar aprotic and polar protic solvents are employed, with the selection depending on the specific reaction step. For instance, in the nucleophilic substitution to create the bromo-substituted pyridazine ring, a polar aprotic solvent like dimethylformamide (DMF) is often used. Such solvents are effective at solvating cations while leaving the nucleophile relatively free, enhancing its reactivity. In contrast, for reactions involving acids or bases, or in crystallization steps, polar protic solvents like water or methanol (B129727) may be preferred. google.comgoogle.com The amount of solvent used can also be a determining factor, with ratios typically ranging from 1 to 10 times the volume to the weight of the limiting reagent (v/w). google.com The effect of different solvent classes on carboxamide synthesis is summarized in the table below.

Table 1: Influence of Solvent Type on Pyridazine Carboxamide Synthesis

| Solvent Class | Examples | General Role in Synthesis | Potential Outcomes |

|---|---|---|---|

| Polar Aprotic | DMF, DMAc | Solubilizing reagents, facilitating nucleophilic substitution. beilstein-journals.org | Can enhance reaction rates and yields by effectively solvating cations. |

| Polar Protic | Water, Methanol, Ethanol | Used in acid/base reactions, recrystallization, and as a reaction medium. google.comgoogle.com | Influences pH, product solubility, and crystal formation. google.com |

Catalysis and Reagent Selection in Preparation Processes

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the appropriate selection of catalysts and reagents. These agents are crucial for key transformations, including the introduction of the bromine atom and the formation of the amide group.

Brominating Agents: The introduction of the bromine atom onto the pyridazine core often involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The choice of agent can affect the regioselectivity and yield of the bromination step.

Catalysts: Various catalysts are employed to facilitate different synthetic steps.

Acid/Base Catalysis: Strong acids like sulfuric acid are used to catalyze esterification of the precursor carboxylic acid. Bases such as sodium hydroxide (B78521) or potassium hydroxide are used in hydrolysis steps or to neutralize acidic byproducts. google.com

Metal Catalysis: Transition-metal catalysts, particularly those based on copper or palladium, are instrumental in modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org While not explicitly detailed for this compound in the provided context, reactions like Suzuki or Heck couplings on the bromo-substituted ring are common and would utilize such catalysts to build more complex molecules. For related syntheses, copper-based catalysts have proven effective. beilstein-journals.org

Coupling Reagents: The final step in forming the carboxamide from its corresponding carboxylic acid or ester precursor requires an activation or coupling agent. For converting a carboxylic acid, reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) have been shown to be highly efficient in creating amide bonds rapidly and under mild conditions for similar structures. nih.gov Alternatively, the amidation of an ester precursor, such as methyl 6-bromopyridazine-3-carboxylate, is a common route.

Table 2: Key Reagents and Catalysts in Pyridazine Synthesis

| Reagent/Catalyst Type | Specific Example | Function | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Introduction of bromine atom to the pyridazine ring. | |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Catalyzes esterification of carboxylic acid precursors. | |

| Base | Sodium Hydroxide (NaOH) | Used for pH adjustment and in hydrolysis steps. | google.com |

| Coupling Reagent | COMU | Facilitates rapid amide bond formation from carboxylic acids. | nih.gov |

Synthetic Utility of Precursors and Analogs in this compound Synthesis

The synthesis of this compound relies on the availability and reactivity of key precursors and analogs. These starting materials provide the foundational structure that is subsequently functionalized to yield the target compound.

The most direct precursor is Methyl 6-bromopyridazine-3-carboxylate . bldpharm.com This compound already contains the essential 6-bromo-pyridazine core and a functional group at the 3-position that can be readily converted to the carboxamide. The synthesis of this key ester intermediate can itself begin from different starting points. One route involves the bromination of pyridazine-3-carboxylic acid followed by esterification. Another approach is the nucleophilic substitution of its chloro-analog, Methyl 6-chloropyridazine-3-carboxylate , with a bromine source. sioc-journal.cn

The synthesis of these precursors can be traced back to even simpler, more fundamental starting materials. For example, Methyl 6-chloropyridazine-3-carboxylate has been synthesized from ethyl levulinate through a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination. sioc-journal.cn

Analogs, such as other pyridazine-3-carboxamide (B1582110) derivatives, are also valuable in synthetic design. nih.gov Research on a series of pyridazine-3-carboxamide derivatives demonstrates the modularity of the synthesis, where various amines can be coupled to the pyridazine carboxylic acid core to create a library of related compounds. nih.gov This highlights the synthetic utility of the 6-bromopyridazine-3-carboxylic acid intermediate, which can be activated and reacted with ammonia to form the target carboxamide.

Table 3: Precursors and Analogs for this compound Synthesis

| Compound Name | Role in Synthesis | Synthetic Transformation |

|---|---|---|

| Methyl 6-bromopyridazine-3-carboxylate bldpharm.com | Direct Precursor | Amidation of the ester group to form the carboxamide. |

| 6-Bromopyridazine-3-carboxylic acid | Direct Precursor | Activation of the carboxylic acid followed by reaction with ammonia. |

| Methyl 6-chloropyridazine-3-carboxylate sioc-journal.cn | Precursor to the bromo-ester | Nucleophilic substitution of the chloro group with a bromide source. |

| Pyridazine-3-carboxylic acid | Early-stage Precursor | Bromination of the ring and subsequent functional group manipulation. |

| Ethyl levulinate sioc-journal.cn | Starting Material | Multi-step synthesis to form the core pyridazine ring structure. |

Chemical Reactivity and Mechanistic Investigations of 6 Bromopyridazine 3 Carboxamide

Halogen Reactivity and Nucleophilic Substitution Pathways

The bromine atom on the pyridazine (B1198779) ring is a key site for reactivity, primarily through nucleophilic aromatic substitution (SNAr) reactions.

The bromine atom at the 6-position of the pyridazine ring serves as a good leaving group, enabling its displacement by a variety of nucleophiles. This process, known as nucleophilic aromatic substitution (SNAr), is a fundamental strategy for introducing new functional groups onto the heterocyclic core. wikipedia.org Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with electron-withdrawing groups, a role fulfilled by the pyridazine ring itself. wikipedia.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product. This pathway is critical for creating derivatives with modified electronic and steric properties.

The versatility of this displacement is evident in the variety of nucleophiles that can be employed, including amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. For instance, the reaction with amines or their derivatives is a common method to synthesize various amino-pyridazine compounds. pearson.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 6-Amino-pyridazine-3-carboxamide derivative |

| Alkoxide | R-O⁻Na⁺ | 6-Alkoxy-pyridazine-3-carboxamide derivative |

The reactivity of the bromine atom in 6-Bromopyridazine-3-carboxamide is significantly influenced by the two adjacent nitrogen atoms within the pyridazine ring. These heteroatoms are electron-withdrawing, which decreases the electron density of the aromatic ring and makes it more electrophilic. wikipedia.org This electronic effect is crucial for facilitating nucleophilic aromatic substitution reactions.

Specifically, the nitrogen atoms help to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction. youtube.com The negative charge can be effectively delocalized onto the electronegative nitrogen atoms, particularly when the attack occurs at positions ortho or para to them. wikipedia.org In the case of this compound, the bromine is at a position equivalent to being ortho to one nitrogen and meta to the other, enhancing its reactivity towards nucleophiles compared to a simple bromobenzene. This inherent reactivity makes pyridazine and other diazine systems valuable scaffolds in medicinal chemistry and materials science. uni-muenchen.de

Reactions Involving the Carboxamide Moiety

The carboxamide group (-CONH₂) is another reactive center in the molecule, offering pathways for transformation and derivatization.

The carboxamide functional group is characterized by a stable amide bond. jocpr.com However, under specific conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid, 6-bromopyridine-3-carboxylic acid. sigmaaldrich.com This reaction is typically catalyzed by strong acids or bases and involves the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon of the amide.

Beyond hydrolysis, the amide group can be subjected to other transformations. For example, dehydration of the primary amide can lead to the formation of a nitrile (cyano) group, although this requires specific dehydrating agents. Reductive amination processes can also be employed to convert the amide into an amine. pearson.com

The carboxamide group is a versatile handle for building more complex molecules through condensation and derivatization reactions. jocpr.com The nitrogen atom of the amide can be acylated or alkylated, although this is generally less facile than with a free amine. A common and highly useful reaction is the condensation of the carboxamide with other molecules to form larger structures.

For instance, the reaction of a carboxamide with a suitable coupling partner, often activated as an acid chloride, can lead to the formation of imides or other complex amides. rsc.org These reactions are fundamental in peptide synthesis and in the creation of various pharmacologically active compounds. jocpr.comnih.gov The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of a new amide bond between the carboxamide's nitrogen and a carboxylic acid. jocpr.com

Cross-Coupling Reactions Utilizing this compound as a Substrate

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and this compound is an excellent substrate for such transformations. The carbon-bromine bond can be activated by various transition metal catalysts, most notably those based on palladium, to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

These reactions offer a modular approach to synthesize a wide array of 2,6-disubstituted pyridine (B92270) derivatives, which are valuable intermediates for pharmaceuticals and advanced materials. researchgate.net Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

These methods provide efficient and selective routes to functionalize the pyridazine core, significantly expanding the chemical space accessible from this compound. For example, enantioselective palladium-catalyzed cross-coupling reactions have been developed for α-bromo carboxamides and aryl boronic acids, highlighting the potential for creating chiral molecules. nih.gov

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | C-C (Aryl) |

| Sonogashira | R-C≡CH | Pd catalyst, Cu co-catalyst, Base | C-C (Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |

Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the chemical reactivity and mechanistic investigations of "this compound" according to the specified outline cannot be generated at this time.

While general principles of these reactions are well-documented for other bromo-heterocyclic compounds, the strict requirement to focus solely on "this compound" prevents the extrapolation from related molecules. Fulfilling the request would necessitate specific data that does not appear to be present in the public domain.

Derivatives and Analogs of 6 Bromopyridazine 3 Carboxamide: Design and Synthetic Strategies

Structural Modifications of the Pyridazine (B1198779) Ring

The reactivity of the 6-bromo substituent on the pyridazine ring provides a versatile handle for introducing a wide range of chemical diversity.

Variations in Halogen Position and Type

The nature and position of the halogen atom on the pyridazine ring can significantly influence the molecule's physicochemical and biological properties. While 6-bromopyridazine-3-carboxamide is a common starting point, synthetic routes to other halo-derivatives have been developed. For instance, 6-chloropyridazine-3-carboxylic acid can be synthesized from 3-chloro-6-methylpyridazine (B130396) through oxidation with potassium dichromate in concentrated sulfuric acid. guidechem.com This carboxylic acid can then be converted to the corresponding carboxamide. The synthesis of methyl 6-chloropyridazine-3-carboxylate, a key intermediate, has been achieved through a multi-step process starting from ethyl levulinate. researchgate.netsioc-journal.cn

The introduction of other halogens, such as iodine, can also be achieved. For example, electrophilic iodination of 2-t-butyl-6-methylimidazo[1,2-b]pyridazine has been shown to yield the 3-iodo derivative. researchgate.net While this example is on a related fused ring system, it demonstrates the feasibility of introducing different halogens. The choice of halogen can be critical for subsequent cross-coupling reactions, with iodo- and bromo-derivatives often exhibiting higher reactivity.

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

The carbon-bromine bond at the 6-position of the pyridazine ring is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents.

Alkyl and Aryl Substituents: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed to introduce alkyl and aryl groups. nih.govnih.gov For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aryl-boronic acids to generate a series of π-conjugated molecules. nih.govnih.govresearchgate.net This strategy allows for the fine-tuning of the electronic and steric properties of the final compound. The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions further illustrates the utility of this approach in creating complex molecular architectures. mdpi.com

Heteroaryl Substituents: The introduction of heteroaryl moieties can lead to compounds with interesting biological activities. For instance, a series of phenoxy-substituted imidazo[1,2-b]pyridazine (B131497) amide derivatives were synthesized from 6-chloro-2-methyl-8-phenoxyimidazo[1,2-b]pyridazine-3-carboxylic acid and various amines. researchgate.net This highlights how the 6-position can be functionalized with heteroaryl groups, often through nucleophilic aromatic substitution or cross-coupling reactions.

Diversification of the Carboxamide Functionality

The carboxamide group at the 3-position is another key site for structural modification, enabling the exploration of different interactions with biological targets.

N-Substituted Carboxamide Derivatives

The synthesis of N-substituted carboxamide derivatives is a common strategy to modulate the properties of the parent compound. These derivatives can be prepared by coupling the corresponding carboxylic acid or its activated form with a wide range of primary and secondary amines. For example, a series of N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives were synthesized as TYK2 inhibitors. nih.gov Similarly, N-substituted indazole-3-carboxamides have been developed as PARP-1 inhibitors. nih.gov The reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids also leads to N-substituted derivatives. mdpi.com

Isosteric and Bioisosteric Replacements of the Carboxamide Group

Isosteric and bioisosteric replacements of the carboxamide group can lead to improved pharmacokinetic properties or novel biological activities. researchgate.netmdpi.com

Carbothioamides: The replacement of the carbonyl oxygen with a sulfur atom to form a carbothioamide is a common isosteric modification. Carbothioamide/carboxamide pyrazoline analogs have been designed and synthesized, demonstrating the feasibility of this substitution. nih.gov

Other Bioisosteres: Other functional groups can also serve as bioisosteres for the carboxamide moiety. For instance, heterocyclic rings like triazoles, imidazoles, and oxadiazoles (B1248032) can mimic the hydrogen bonding properties of amides. drughunter.com The trifluoroethylamine group has also emerged as a potential amide bioisostere. drughunter.com These replacements can enhance metabolic stability and alter the electronic properties of the molecule.

Hybrid Compounds Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into larger, hybrid molecules to combine the properties of different pharmacophores. This approach has been used to develop compounds with a range of biological activities. For example, hybrid compounds containing the pyridazine moiety have been investigated for their plant growth-stimulating and antimicrobial activities. researchgate.net The synthesis of 1,2,3-triazolo[4,5-d]pyridazines from 4,5-dichloromethyltriazoles demonstrates a method for fusing the pyridazine ring with other heterocyclic systems. nih.gov

The versatility of the this compound core, coupled with the diverse synthetic strategies available for its modification, ensures its continued importance as a key building block in the development of new functional molecules for a wide range of applications.

Structure Activity Relationship Sar Studies of 6 Bromopyridazine 3 Carboxamide Derivatives

Impact of Bromine Substitution on Molecular Efficacy and Binding

The presence and position of a halogen atom, such as bromine, on the pyridazine (B1198779) ring can significantly influence the molecular efficacy and binding affinity of 6-bromopyridazine-3-carboxamide derivatives. In many cases, the bromine atom at the 6-position is crucial for potent biological activity. For instance, in a series of piperidine-3-carboxamide derivatives, compounds with a chloro substituent showed slightly greater activity compared to those with a bromo substituent, indicating that the nature of the halogen can fine-tune the compound's potency. mdpi.com

The position of the halogen is also a critical determinant of activity. Shifting the position of a halogen or other substituents on the aromatic ring can lead to significant changes in biological efficacy, highlighting the importance of the substitution pattern for optimal target engagement.

Role of the Carboxamide Group in Molecular Recognition and Potency

The carboxamide group at the 3-position of the pyridazine ring is a key pharmacophoric feature, playing a vital role in molecular recognition and potency. This group can participate in crucial hydrogen bonding interactions with amino acid residues in the active site of target proteins. researchgate.netresearchgate.net These interactions are often essential for anchoring the molecule in the binding pocket and ensuring high-affinity binding.

The orientation of the carboxamide group is critical for its interaction with the target. Intramolecular hydrogen bonds can lock the carboxamide in a specific, biologically active conformation. researchgate.net For instance, in some PARP inhibitors, an intramolecular hydrogen bond involving the carboxamide helps to create a planar conformation that is favorable for binding. researchgate.net

Modifications to the carboxamide group, such as N-alkylation or the introduction of different substituents, can have a profound impact on activity. In some series of compounds, N-substituted indole-2-carboxamides have shown promise as anticancer agents, with the carboxamide linkage enhancing molecular flexibility and providing opportunities for additional hydrogen bonding. mdpi.com However, in other cases, reduction of the basicity of an amine through amide formation can lead to a significant decrease in enzyme potency. uni.lu The nature of the substituent on the carboxamide nitrogen can also influence selectivity and cytotoxicity. mdpi.comnih.gov

Influence of Substituents on the Pyridazine Ring in Modulating Activity

Beyond the bromine at the 6-position and the carboxamide at the 3-position, other substituents on the pyridazine ring can significantly modulate the biological activity of these derivatives. The introduction of various functional groups can alter the compound's steric and electronic properties, as well as its solubility and pharmacokinetic profile.

For example, in a series of TYK2 inhibitors based on an N-(methyl-d3) pyridazine-3-carboxamide (B1582110) scaffold, different substituents on the pyridazine ring were explored to optimize activity and selectivity. nih.gov Similarly, in the development of CB2 agonists, a series of pyridazine-3-carboxamides were synthesized with various modifications to enhance potency and selectivity. nih.gov

The strategic placement of substituents can also be used to block metabolic sites and improve the compound's metabolic stability, a key consideration in drug design.

Conformational Analysis and Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives is a critical factor that dictates their biological activity. The spatial arrangement of the atoms determines how well the molecule can fit into the binding site of its target protein. Conformational analysis, through both experimental techniques and computational modeling, provides valuable insights into the preferred shapes of these molecules and how these shapes correlate with their efficacy. researchgate.netnih.govmdpi.com

Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to predict the lowest energy conformers and to understand the rotational barriers between different conformations. researchgate.netmdpi.com These theoretical studies, when combined with experimental data, can help to establish a clear correlation between a molecule's conformation and its biological function. For instance, the formation of an intramolecular hydrogen bond can rigidify the structure into a planar conformation that is optimal for binding to a specific target. researchgate.net

Strategic Design Principles for Optimizing Biological Activity

The development of potent and selective this compound derivatives relies on a set of strategic design principles derived from extensive SAR studies. These principles guide the modification of the lead compound to enhance its therapeutic potential.

One key strategy is scaffold hopping and bioisosterism , where the core pyridazine structure or its substituents are replaced with other chemical groups that have similar steric and electronic properties. This approach can lead to the discovery of novel chemotypes with improved activity or pharmacokinetic profiles. nih.gov For instance, replacing a phenyl ring with a pyridazine ring can alter the compound's properties and inhibitory effects. nih.gov

Structure-based drug design is another powerful approach, where the three-dimensional structure of the target protein is used to guide the design of complementary ligands. nih.gov Molecular docking studies can predict how different derivatives will bind to the active site, allowing for the rational design of modifications that enhance binding affinity. nih.govnih.gov

Conformational restriction is a strategy used to lock the molecule into its bioactive conformation. This can be achieved by introducing rigid structural elements or by forming intramolecular hydrogen bonds. researchgate.net By reducing the conformational flexibility, the entropic penalty of binding is minimized, leading to higher affinity.

Finally, optimization of pharmacokinetic properties is crucial for the development of a successful drug candidate. This involves modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For example, introducing deuterium (B1214612) at specific positions can sometimes improve metabolic stability. nih.gov

Computational Chemistry and in Silico Modeling of 6 Bromopyridazine 3 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations provide a theoretical framework for understanding molecular structure, stability, and reactivity.

The electronic properties of 6-Bromopyridazine-3-carboxamide can be investigated using DFT methods, such as B3LYP with a 6-311G++(d,p) basis set. researchgate.net A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com

A small HOMO-LUMO energy gap suggests that a molecule is more likely to be chemically reactive because it requires less energy to undergo electronic transitions. nih.gov The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. aimspress.comresearchgate.net Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For pyridazine (B1198779) derivatives, the nitrogen atoms and the carbonyl oxygen are often key sites of interaction.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile.

Table 1: Key Reactivity Descriptors from DFT Calculations Note: The following values are illustrative, based on typical findings for similar heterocyclic compounds, and would require specific DFT calculation for this compound for precise quantification.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. researchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. researchgate.net |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman) for molecules. mdpi.com For a molecule like this compound, a computational study would typically involve geometry optimization using a method like DFT(B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com Following optimization, vibrational frequency calculations can be performed.

In a detailed study on the similar molecule 6-Bromopyridine-2-carbaldehyde, calculated IR and Raman spectra showed excellent agreement with experimental data obtained from the crystalline solid and matrix-isolated molecules. mdpi.com The theoretical calculations were crucial for assigning specific vibrational modes, such as C-H stretching, C=O stretching, and ring vibrations. mdpi.com A similar approach for this compound would allow for a detailed assignment of its experimental IR and Raman spectra. Any discrepancies between the predicted and experimental frequencies can often be resolved by applying a scaling factor to the calculated values, accounting for systematic errors in the computational method and anharmonicity. mdpi.com Furthermore, time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. chemrxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. frontiersin.org This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships.

Studies on derivatives of pyridazine-3-carboxamide (B1582110) have utilized molecular docking to explore their interactions with biological targets. For instance, N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives were docked into the active sites of glutamate (B1630785) receptors. researchgate.net The analysis of the resulting poses reveals key intermolecular interactions that stabilize the ligand-protein complex.

These interactions commonly include:

Hydrogen Bonding: The carboxamide group (-CONH2) is an excellent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms of the pyridazine ring can also participate as hydrogen bond acceptors. nih.govnih.gov In docking studies of similar carboxamide inhibitors, hydrogen bonds with specific amino acid residues like Asn535 have been identified as crucial for stabilizing the complex. nih.gov

π-π Stacking: The aromatic pyridazine ring can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan. nih.gov These interactions, which can be face-to-face or parallel-displaced, contribute significantly to the binding energy. eiu.edu

Hydrophobic Interactions: Alkyl or aryl substituents on the core structure can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Visualization of the docked poses allows for a detailed examination of the distances and angles of these interactions, confirming their strength and importance in the binding mode. researchgate.net

Molecular docking programs like AutoDock Vina calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. researchgate.net This score helps to rank different ligands or different binding poses of the same ligand.

In a study of pyridazine-3-carboxamide derivatives targeting glutamate receptors, predicted binding energies ranged from -5.0 to -11.6 kcal/mol, depending on the specific derivative and the receptor subtype. researchgate.net These values indicated a high degree of affinity, in some cases comparable to or exceeding that of known reference drugs. researchgate.net The docking results not only predict how tightly a ligand might bind but also its specific orientation within the binding site, which is critical for its biological activity. More advanced methods, such as those combining molecular dynamics with continuum solvent approximations (ESMACS) or using free energy perturbation (FEP), can provide even more accurate predictions of binding free energies. nih.gov

Table 2: Example of Predicted Binding Affinities for Pyridazine-3-Carboxamide Derivatives Source: Adapted from molecular docking studies on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives against glutamate receptors. researchgate.net

| Target Receptor | Compound Series | Predicted Binding Energy Range (kcal/mol) | Reference Drug Binding Energy (kcal/mol) |

|---|---|---|---|

| mGlu8 | Pyridazine-3-carboxamide derivatives | -5.0 to -8.7 | -6.1 (L-AP4) |

| NMDA GluN2B | Pyridazine-3-carboxamide derivatives | -8.7 to -11.6 | -11.3 (Ifenprodil) |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations model the movements of atoms over time by integrating Newton's equations of motion, providing insights into the conformational flexibility of the ligand and protein, and the stability of their complex. frontiersin.org

MD simulations also allow for a more detailed analysis of intermolecular interactions, such as the occupancy of specific hydrogen bonds over time. nih.gov This can reveal which interactions are transient and which are persistent, providing a more refined understanding of the binding mechanism. These simulations are computationally intensive but provide critical information on the dynamic stability and behavior of the ligand-receptor complex that static models cannot capture. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the development of specific Quantitative Structure-Activity Relationship (QSAR) models for this compound. While QSAR is a widely utilized method in drug discovery to correlate the chemical structure of compounds with their biological activity, specific predictive models for this particular compound have not been reported in the searched scientific databases. The development of such models would require a dataset of structurally related pyridazine analogs with corresponding measured biological activities against a specific target.

Identification of Key Physicochemical Descriptors and Pharmacophoric Features

Detailed studies identifying the key physicochemical descriptors and pharmacophoric features of this compound are not presently available in the reviewed scientific literature. The process of identifying these features typically involves computational methods like pharmacophore modeling, which requires a known active compound or a set of active compounds to deduce the essential steric and electronic features responsible for biological activity. Although general principles of pharmacophore modeling are well-established, their specific application to this compound has not been documented. For instance, a pharmacophore model for a different class of compounds, such as gemifloxacin, has been generated to identify inhibitors of S. epidermidis TcaR, highlighting features like hydrogen bond acceptors, negative ion charges, and hydrophobic regions. nih.gov However, these features are specific to that particular study and cannot be directly extrapolated to this compound without a dedicated investigation.

Biological Activity Research and Molecular Targets Pre Clinical and in Vitro Investigations

Enzyme Inhibition Studies (In Vitro)

No published studies were identified that specifically investigate the urease inhibition activity or the kinetic profile of 6-Bromopyridazine-3-carboxamide. Research on related pyridine (B92270) carboxamide derivatives has shown urease inhibitory potential, but these findings cannot be directly attributed to the subject compound.

There is no specific data on the inhibition of kinases, including Pim kinase, by this compound. The literature extensively covers other molecules with related scaffolds, such as imidazo[1,2-b]pyridazine (B131497) derivatives, as potent Pim kinase inhibitors. However, these are structurally distinct from this compound.

No information is available regarding the in vitro evaluation of this compound as a protease inhibitor.

Investigations into the inhibition of other enzyme targets, such as Nicotinamide phosphoribosyltransferase (NAMPT), by this compound have not been reported. While various pyridine-containing compounds are known NAMPT inhibitors, specific data for the requested molecule is absent.

Antimicrobial Activity Investigations (In Vitro)

Specific data detailing the in vitro antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria is not available in the reviewed literature. Studies on related bromo-substituted heterocyclic compounds have demonstrated antimicrobial properties, but these cannot be extrapolated to the subject compound without direct experimental evidence.

Antifungal Efficacy

While direct studies on the antifungal efficacy of this compound are not prominently available in the reviewed literature, extensive research into the broader class of carboxamide derivatives, particularly those containing a pyridine ring, has revealed significant potential for antifungal activity. A primary molecular target for many of these compounds is the enzyme succinate (B1194679) dehydrogenase (SDH), a crucial component of the mitochondrial electron transport chain in fungi. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.

A study focused on novel pyridine carboxamide derivatives identified several compounds with notable in vitro and in vivo antifungal properties against various plant pathogens. nih.gov For instance, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (a pyridine carboxamide derivative) demonstrated significant inhibition of Botrytis cinerea, a fungus responsible for gray mold disease in many plant species. nih.gov

In Vitro Antifungal Activity of a Related Pyridine Carboxamide Derivative

| Compound | Target Fungus | Concentration (mg/L) | Inhibition Rate (%) |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | 50 | 76.9 |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Colletotrichum ambiens | 50 | 84.1 |

Further in vivo tests with 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide showed preventative efficacy against B. cinerea comparable to the commercial fungicide thifluzamide. nih.gov These findings underscore the potential of the pyridine carboxamide scaffold as a source of new antifungal agents. The antifungal activity of these compounds is often attributed to their ability to bind to the active site of SDH, as suggested by molecular docking studies. nih.govnih.gov

Other research has explored derivatives of pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate, which have also shown a range of antifungal activities against phytopathogenic fungi. youtube.com The isoxazole (B147169) pyrazole carboxylate 7ai, for example, exhibited strong activity against Rhizoctonia solani. youtube.com These studies collectively highlight the significance of the carboxamide functional group in the design of novel fungicides.

Antiviral Activity (e.g., Anti-norovirus)

There is currently no specific research available detailing the antiviral activity of this compound against norovirus. However, the broader search for anti-norovirus agents has identified several other compounds, some with carboxamide structures, that target key viral components. Norovirus is a highly contagious virus that is a leading cause of gastroenteritis worldwide, but no approved antiviral treatment is currently available. nih.gov

Research efforts are largely focused on inhibiting the viral RNA-dependent RNA polymerase (RdRp) and the viral protease (NS6), both of which are essential for viral replication. nih.govnih.gov For example, Favipiravir (T705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a broad-spectrum antiviral, has been assessed for its potential against human norovirus. nih.gov Another compound, Rupintrivir, a protease inhibitor, has also shown activity against a range of viruses, including caliciviruses. nih.gov

A summary of some compounds investigated for anti-norovirus activity is presented below:

| Compound | Target | Genogroup/Model | Key Finding |

| Favipiravir | RdRp | Murine Norovirus (MNV) | Induces lethal mutagenesis nih.gov |

| Rupintrivir | Protease (NS6) | GI.1, GII, GV Proteases | Inhibited protease activity with IC50 values in the low micromolar range nih.gov |

| CDI-988 | Protease | Pan-viral | Shows broad-spectrum activity against major norovirus variants cocrystalpharma.com |

Anticancer Research in Cell Lines (In Vitro)

Cell Viability and Proliferation Assays (e.g., Melanoma Cells)

Specific data on the effects of this compound on melanoma cell viability and proliferation are not available in the current body of scientific literature. However, research on other brominated compounds and carboxamide derivatives provides some insight into potential anticancer activities.

For instance, 3-Bromopyruvate (3BP), an alkylating agent and a lactate (B86563) analog, has been shown to induce necrotic cell death in sensitive melanoma cells. nih.gov It targets key enzymes in glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). nih.gov Another compound, 6-Bromoindirubin-3'-oxime (BIO), has been found to decrease the proliferation and migration of canine melanoma cell lines. researchgate.net

In studies of uveal melanoma, Aminoimidazole Carboxamide Ribonucleotide (AICAR) has been shown to inhibit cell growth and induce S-phase arrest. nih.gov These effects are partly mediated through the activation of AMP-dependent kinase (AMPK), a key cellular energy sensor. nih.gov

The effects of some of these related compounds on melanoma cell lines are summarized below:

| Compound | Cell Line | Effect |

| 3-Bromopyruvate (3BP) | Melanoma Cells | Induces necrotic cell death nih.gov |

| 6-Bromoindirubin-3'-oxime (BIO) | Canine Melanoma Cells | Decreases proliferation and migration researchgate.net |

| Aminoimidazole Carboxamide Ribonucleotide (AICAR) | Uveal Melanoma Cells | Inhibits cell growth, induces S-phase arrest nih.gov |

While these findings are for compounds structurally distinct from this compound, they highlight that both bromination and the presence of a carboxamide group can be features of molecules with activity against melanoma cells in vitro.

Induction of Apoptosis Pathways

There is no direct evidence from the reviewed literature to suggest that this compound induces apoptosis. The general mechanisms of apoptosis, however, are well-studied and involve two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov Both pathways converge on the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase. nih.govresearchgate.net

The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome, activating caspase-9 and subsequently caspase-3. nih.gov The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3. youtube.com

While no specific link has been established for this compound, other compounds are known to induce apoptosis in cancer cells. For example, cannabinoids have been shown to initiate apoptosis in melanoma cells through the intrinsic pathway, involving cytochrome c release and caspase activation. mdpi.com

Modulatory Effects on Cellular Processes (In Vitro)

Receptor Binding and Modulation (e.g., dopamine (B1211576) D3 receptor ligand)

While there is no specific data on the binding affinity of this compound for the dopamine D3 receptor, the carboxamide moiety is a common feature in many known D3 receptor ligands. The dopamine D3 receptor is a promising therapeutic target for various neurological and substance use disorders. nih.gov

Research into quinoline-3-carboxamide (B1254982) analogues has identified compounds with high affinity and selectivity for the D3 receptor. nih.gov For example, certain analogues incorporating a 2,3-dichlorophenylpiperazine moiety have demonstrated high D3 receptor affinity. nih.gov

The table below shows the binding affinities of some carboxamide derivatives for the dopamine D2 and D3 receptors, illustrating the impact of structural modifications on affinity and selectivity.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity Ratio |

| Quinoline-3-carboxamide analogue 36 | 24 | 0.35 | 69 |

| Quinoline-3-carboxamide analogue 37 | 40 | 0.39 | 103 |

| Benzothiophene-2-carboxamide FAUC365 | - | 0.50 | - |

These data indicate that the carboxamide scaffold can be a key element for achieving high affinity and selectivity for the D3 receptor. nih.govnih.gov The specific substitutions on the pyridine or other heterocyclic rings, as well as the nature of the linker and the terminal amine group, all play a crucial role in determining the binding profile. Further research would be needed to determine if this compound exhibits similar activity at the dopamine D3 receptor.

Interference with Signaling Pathways

Extensive literature searches have not revealed direct evidence of this compound interfering with signaling pathways related to sphingosine-1-phosphate (S1P). However, research into analogous pyridazine-3-carboxamide (B1582110) structures indicates that this chemical class is biologically active and engages with other significant signaling pathways.

Notably, N-(methyl-d3) pyridazine-3-carboxamide derivatives have been designed and synthesized as inhibitors of Tyrosine Kinase 2 (TYK2). nih.gov TYK2 is a member of the Janus kinase (JAK) family and a critical mediator of pro-inflammatory cytokine signaling. nih.gov Inhibition of the TYK2 pathway is a therapeutic strategy for autoimmune diseases. nih.gov In preclinical studies, a lead compound from this series demonstrated effective inhibition of STAT3 phosphorylation and exhibited high efficacy in an anti-CD40-induced colitis model in vivo. nih.gov This highlights the potential of the pyridazine-3-carboxamide scaffold to modulate key inflammatory signaling cascades.

Furthermore, other research has explored pyridazine-3-carboxamides as selective agonists for the Cannabinoid Receptor 2 (CB2). researchgate.net The CB2 receptor is involved in regulating immune responses and inflammation, making it an attractive target for therapeutic intervention. The successful identification of potent and selective CB2 agonists from this scaffold underscores its versatility in interacting with various G protein-coupled receptors and modulating their downstream signaling. researchgate.net

While a direct link to the S1P pathway for this compound remains to be established, the documented activity of its analogs against other important signaling molecules like TYK2 and CB2 suggests that this compound class warrants further investigation for its broader pharmacological effects.

Pharmacological Potential and Applications as Research Probes

Lead Compound Identification in Drug Discovery Research

The pyridazine-3-carboxamide scaffold, to which this compound belongs, has emerged as a valuable starting point for the identification of lead compounds in drug discovery research. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to achieve enhanced potency, selectivity, or pharmacokinetic parameters.

Derivatives of pyridazine-3-carboxamide have been the focus of several medicinal chemistry campaigns targeting a range of biological entities. For instance, a series of new carboxamide and propanamide derivatives bearing a phenylpyridazine core were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Several of these pyridazine-3-carboxamide derivatives displayed potent and selective inhibition of AChE. nih.gov

In another study, N-(methyl-d3) pyridazine-3-carboxamide derivatives were identified as inhibitors of TYK2, a key enzyme in inflammatory pathways. nih.gov The lead compound from this series not only showed good inhibition activity and selectivity but also possessed favorable pharmacokinetic properties, making it a promising candidate for further development as a treatment for autoimmune diseases. nih.gov

Furthermore, the pyridazine-3-carboxamide scaffold has been utilized to develop agonists for the CB2 receptor, with some derivatives showing high potency and selectivity. researchgate.net The diverse biological targets for which pyridazine-3-carboxamide-based compounds have shown activity underscore the potential of this compound as a foundational structure for the discovery of novel therapeutic agents.

Table 1: Biological Targets of Pyridazine-3-Carboxamide Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Phenylpyridazine-3-carboxamides | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| N-(methyl-d3) pyridazine-3-carboxamides | Tyrosine Kinase 2 (TYK2) | Autoimmune Diseases | nih.gov |

Development of Chemical Biology Tools

While specific chemical biology tools derived directly from this compound are not extensively documented in the literature, the inherent reactivity and biological activity of the pyridazine-3-carboxamide scaffold suggest its potential for such applications. Chemical biology tools are small molecules used to study and manipulate biological systems.

The development of potent and selective inhibitors or agonists based on the pyridazine-3-carboxamide core, such as the TYK2 inhibitors and CB2 agonists, provides a foundation for creating more sophisticated research probes. nih.govresearchgate.net For example, these lead compounds could be modified with tags, such as fluorescent dyes or biotin, to enable visualization of the target protein within a cell or to facilitate its isolation and identification.

The bromine atom in this compound offers a reactive handle for chemical modification. This position could be exploited for the attachment of various functionalities, including photo-crosslinkers or affinity labels, which are crucial components of many chemical biology probes. Such probes would be invaluable for studying the distribution, dynamics, and interactions of their respective biological targets in a cellular context. The diverse biological activities reported for analogs of this compound make it an attractive starting point for the design and synthesis of novel chemical tools to explore complex biological processes.

Future Perspectives and Emerging Research Avenues for 6 Bromopyridazine 3 Carboxamide

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally benign synthetic routes is crucial for the large-scale production of pharmaceutical intermediates. While specific stereoselective syntheses for 6-Bromopyridazine-3-carboxamide are not extensively documented, the broader field of pyridazine (B1198779) synthesis offers insights into future methodologies.

Future research will likely focus on moving away from harsh brominating agents and towards greener alternatives. Methodologies that are being explored for related heterocyclic compounds and could be applied here include:

Catalytic C-H Activation: Direct C-H functionalization would provide a more atom-economical route to brominated pyridazines, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions like bromination, and facilitate easier scale-up.

Biocatalysis: The use of enzymes to perform specific transformations could lead to highly stereoselective and sustainable processes under mild conditions.

Novel Derivatization Strategies for Enhanced Biological Selectivity

The this compound scaffold is a prime candidate for derivatization to create libraries of compounds with fine-tuned biological activities. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The carboxamide moiety can also be readily modified.

These strategies are actively being employed to enhance selectivity for specific biological targets. For instance, a series of N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives were synthesized as potent and selective TYK2 inhibitors. nih.gov Another study focused on creating pyridazine-3-carboxamide derivatives bearing a phenylpyridazine core to selectively inhibit acetylcholinesterase (AChE). nih.gov

| Derivative Class | Modification Site(s) | Target | Objective | Reference |

| N-(methyl-d3) pyridazine-3-carboxamides | Carboxamide Nitrogen | TYK2 | Develop selective inhibitors for autoimmune diseases. | nih.gov |

| Phenylpyridazine-3-carboxamides | Carboxamide Nitrogen | Acetylcholinesterase (AChE) | Achieve selective inhibition for potential Alzheimer's treatment. | nih.gov |

| Pyrrolopyrazine Carboxamides | Core Scaffold Modification | FGFR2/3 | Overcome drug resistance in cancer therapy. | nih.gov |

| Piperidine-3-Carboxamides | Core Scaffold Modification | Cathepsin K | Develop agents for treating osteoporosis. | mdpi.com |

Future derivatization will likely involve creating covalent inhibitors by incorporating reactive "warheads" to achieve irreversible binding and prolonged therapeutic effects, as seen in the development of pyrrolopyrazine carboxamide derivatives as FGFR inhibitors. nih.gov

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between computational modeling and experimental synthesis is accelerating the drug discovery process for pyridazine derivatives. Techniques such as Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are becoming indispensable tools.

These methods provide crucial insights into:

Binding Modes: Molecular docking can predict how different derivatives interact with the active site of a target protein, guiding the design of more potent inhibitors. rsc.orgnih.gov

Structure-Activity Relationships: 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can quantify the relationship between a molecule's 3D properties and its biological activity, helping to prioritize which new derivatives to synthesize. rsc.org

Target Stability: Molecular dynamics simulations can predict the stability of a ligand-protein complex over time, confirming the viability of the interactions predicted by docking studies. rsc.orgnih.govresearchgate.net

A study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors successfully used these integrated techniques to build predictive models and design novel molecules with high predicted activity in silico before undertaking their synthesis. rsc.org Similarly, research on 6-hydroxybenzothiazole-2-carboxamides as MAO-B inhibitors used these computational tools to design and verify the stability of potent new compounds. nih.gov This integrated approach minimizes trial-and-error synthesis, saving time and resources, and is a clear pathway for the future development of this compound-based therapeutics.

Exploration of New Biological Target Classes and Therapeutic Areas

Research into pyridazine-3-carboxamide derivatives has already identified several promising biological targets. However, the chemical versatility of the scaffold suggests that many more applications are yet to be discovered.

| Target Class | Therapeutic Area | Example Derivative/Study | Key Finding | Reference |

| Kinases (TYK2) | Autoimmune Diseases | N-(methyl-d3) pyridazine-3-carboxamide | Orally effective in colitis models with good selectivity and stability. | nih.gov |

| Kinases (FGFR2/3) | Oncology | Pyrrolopyrazine Carboxamide | Potently inhibited FGFR2/3, overcoming common resistance mutations. | nih.gov |

| Cholinesterases (AChE/BChE) | Neurodegenerative Diseases | Phenylpyridazine-3-carboxamide | Compound 5h showed highly potent and selective AChE inhibition (IC50 = 0.11 µM). | nih.gov |

| Proteases (Cathepsin K) | Bone Diseases | Piperidine-3-Carboxamide | Compound H-9 showed potent inhibition (IC50 = 0.08 µM) and increased bone mineral density in vivo. | mdpi.com |

| Demethylases (LSD1) | Oncology | Thieno[3,2-b]pyrrole-5-carboxamide | Computational models guided the design of potent new inhibitors. | rsc.org |

| Oxidases (MAO-B) | Neurodegenerative Diseases | 6-hydroxybenzothiazole-2-carboxamide | Design of novel, selective MAO-B inhibitors for diseases like Parkinson's. | nih.gov |

Future exploration will likely extend to other target families where carboxamides are known to be active pharmacophores. nih.gov This includes investigating their potential as antibacterial agents, building on findings from related pyrazine (B50134) carboxamides, or exploring their role in modulating G-protein coupled receptors (GPCRs) or ion channels. mdpi.combohrium.com The re-engineering of existing scaffolds to engage new biological targets is a powerful strategy in modern drug discovery, and this compound is an ideal starting point for such endeavors. bohrium.com

Role in Materials Science and Supramolecular Chemistry (if applicable)

While the primary focus for this compound is in medicinal chemistry, its structural features suggest potential applications in materials science and supramolecular chemistry. The pyridazine ring, being a nitrogen-containing heterocycle, can act as a ligand for metal ions, opening the door to the creation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The formation of adducts between pyridine (B92270) derivatives and metal complexes like copper(II) acetylacetonate (B107027) has been studied to create larger supramolecular structures. mdpi.com The electronic properties of substituents on the pyridine ring influence the resulting geometry and intermolecular interactions. mdpi.com The bromo and carboxamide groups on the this compound core could participate in hydrogen bonding and halogen bonding, further directing the self-assembly of complex architectures. acs.orgrsc.org

Future research could explore:

Coordination Polymers: Using the pyridazine nitrogen atoms to coordinate with metal centers to form 1D, 2D, or 3D networks with interesting electronic or catalytic properties.

Crystal Engineering: Utilizing the hydrogen-bonding capabilities of the carboxamide and the potential for halogen bonding from the bromine atom to design specific crystal packing arrangements for applications in nonlinear optics or as host-guest systems.

Functional Materials: Incorporating the this compound motif into larger conjugated systems for use in organic electronics or as chemical sensors.

This remains a largely unexplored but potentially fruitful area of research for this versatile molecule.

Q & A

Q. What are the common synthetic routes for 6-Bromopyridazine-3-carboxamide, and how are reaction conditions optimized?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Substitution Reactions : The bromine atom in 6-bromopyridazine derivatives can be replaced with carboxamide groups using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .

- Stepwise Functionalization : Starting from pyridazine scaffolds, bromination at the 6-position followed by carboxylation/amination at the 3-position is a common strategy. Temperature (60–100°C) and solvent choice (e.g., DMF or THF) critically influence yields .

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to identify intermediates.

- Adjust catalyst loading (e.g., 1–5 mol% Pd) to balance cost and efficiency.

Q. What spectroscopic methods are used to characterize this compound?

Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR confirm structure via characteristic peaks (e.g., bromine-induced deshielding at ~8.5 ppm for pyridazine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 228.97 for CHBrNO) .

- Infrared (IR) Spectroscopy : Carboxamide C=O stretching at ~1670 cm .

Q. What are the typical reactivity patterns of this compound in further functionalization?

Answer:

- Nucleophilic Aromatic Substitution : The bromine atom reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds .

- Carboxamide Modifications : Hydrolysis to carboxylic acids or coupling with amines to form urea/thiourea derivatives .

- Metal-Catalyzed Cross-Couplings : Suzuki reactions with boronic acids to introduce aryl/heteroaryl groups .

Q. How is the stability of this compound assessed under varying conditions?

Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C .

- pH-Dependent Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The compound is stable in neutral pH but hydrolyzes under strong acidic/basic conditions .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation .

Q. What biological activities are associated with this compound derivatives?

Answer: While direct data on this compound is limited, analogues show:

- Antimicrobial Activity : Pyridazine-carboxamides inhibit bacterial dihydrofolate reductase (IC ~5 µM) .

- Kinase Inhibition : Derivatives targeting EGFR or BRAF demonstrate IC values <1 µM in cancer cell lines .

Advanced Research Questions

Q. How can contradictory yield data in the synthesis of this compound be resolved?

Answer: Contradictions often arise from:

- Reagent Purity : Use HPLC-grade solvents and recrystallize starting materials to >98% purity .

- Catalyst Deactivation : Pre-dry reaction vessels under vacuum to remove moisture, which deactivates Pd catalysts .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature vs. catalyst loading) .

Case Study : A study reported 40% vs. 70% yields for the same reaction; DoE revealed oxygen sensitivity as the key factor .

Q. What computational tools are effective for predicting reaction pathways or designing novel derivatives?

Answer:

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose feasible routes using AI-trained databases .

- Density Functional Theory (DFT) : Predicts regioselectivity in substitution reactions (e.g., bromine vs. carboxamide reactivity) .

- Molecular Docking : Screens derivatives for binding to biological targets (e.g., SARS-CoV-2 main protease) .

Q. How can impurities in this compound synthesis be identified and mitigated?

Answer:

-

Common Impurities :

Impurity Source Mitigation Strategy Debrominated product Incomplete substitution Increase reaction time (12–24 h) Di-substituted byproducts Excess reagent Use stoichiometric control -

Analytical Workflow :

- LC-MS to detect impurities.

- Column chromatography (silica gel, eluent: EtOAc/hexane) for purification .

Q. What strategies are used to design this compound derivatives with enhanced bioavailability?

Answer:

Q. How do researchers validate the biological activity of this compound in complex models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.